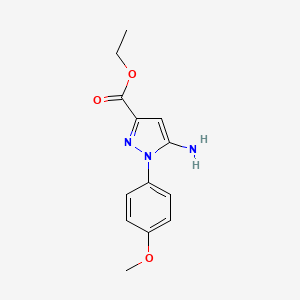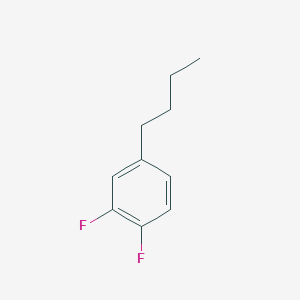
4-Butyl-1,2-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-1,2-difluorobenzene: is an organic compound with the molecular formula C10H12F2 . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a butyl group is attached at the 4 position. This compound is a colorless liquid and is used in various chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions:
Balz-Schiemann Reaction: One of the primary methods for synthesizing 1,2-difluorobenzene derivatives involves the Balz-Schiemann reaction. The butyl group can be introduced via Friedel-Crafts alkylation using butyl chloride and aluminum chloride as a catalyst.
Photochemical Fluorodediazoniation: Another method involves the photochemical fluorodediazoniation of in situ-generated diazonium salts in a continuous flow mode.
Industrial Production Methods: Industrial production of 4-butyl-1,2-difluorobenzene typically involves large-scale Balz-Schiemann reactions due to their efficiency and scalability. Continuous flow processes are also employed to ensure high yield and purity .
化学反应分析
Types of Reactions:
Electrophilic Aromatic Substitution: 4-Butyl-1,2-difluorobenzene can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid, often in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst can be employed for reduction.
Major Products:
科学研究应用
Chemistry: 4-Butyl-1,2-difluorobenzene is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often used to improve the pharmacokinetic properties of drugs. This compound can be used in the synthesis of pharmaceuticals where fluorine atoms are required to enhance metabolic stability and bioavailability .
Industry: The compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 4-butyl-1,2-difluorobenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The fluorine atoms on the benzene ring influence the electron density, making the ring less reactive towards electrophiles but more reactive towards nucleophiles . The butyl group can also influence the reactivity by donating electron density to the ring, making it more susceptible to electrophilic attack .
相似化合物的比较
1,2-Difluorobenzene: Lacks the butyl group, making it less hydrophobic and less reactive towards electrophiles.
4-Butylbenzene: Lacks the fluorine atoms, making it more reactive towards electrophiles but less stable.
4-Butyl-1,3-difluorobenzene: Has fluorine atoms at different positions, affecting its reactivity and stability.
Uniqueness: 4-Butyl-1,2-difluorobenzene is unique due to the combined presence of both fluorine atoms and a butyl group. This combination imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various chemical and industrial applications .
属性
IUPAC Name |
4-butyl-1,2-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJSYCTZKRLYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
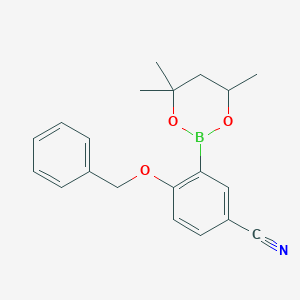
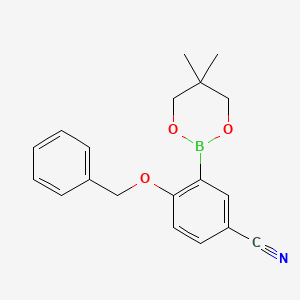
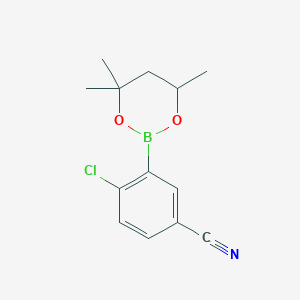
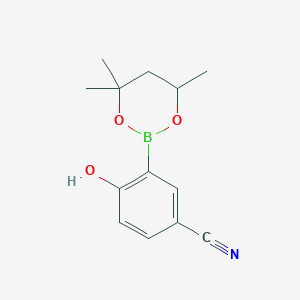
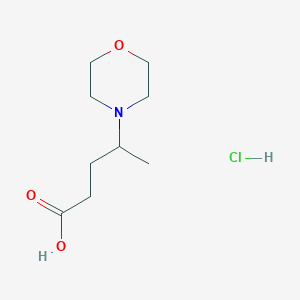
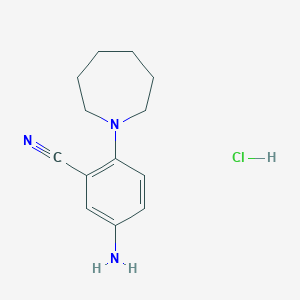

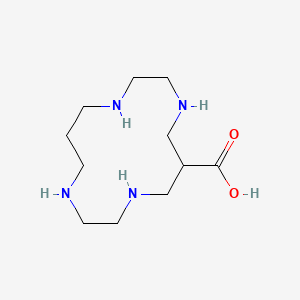
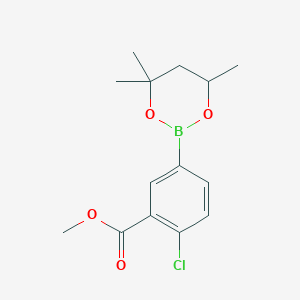
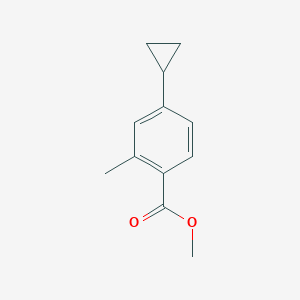
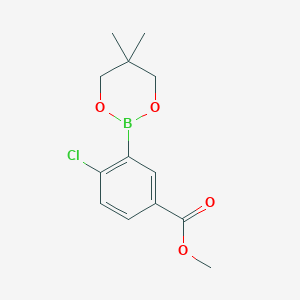
![2,2,2-trifluoro-N-{2-[(trifluoroacetyl)amino]ethyl}acetamide](/img/structure/B6323906.png)

